molecular formula C4H9N5 B1330533 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- CAS No. 51108-33-9

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-

Cat. No.: B1330533
CAS No.: 51108-33-9
M. Wt: 127.15 g/mol
InChI Key: OVDHAUNGTBVFIQ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is a chemical compound characterized by its triazole ring structure and amino functional groups. This white crystalline solid is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

The primary target of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-, also known as 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine, is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, thereby affecting the replication and transcription processes within the cell .

Mode of Action

The compound interacts with its target by inhibiting the process of DNA synthesis . This inhibition results in the disruption of DNA replication and transcription, which are crucial for cell division and protein synthesis .

Biochemical Pathways

The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the normal functioning of the cell, leading to a halt in cell division and protein synthesis . The downstream effects include the disruption of cell growth and proliferation, which can lead to cell death .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it is soluble in water , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of DNA synthesis . This can lead to cell death, making the compound potentially useful as an antitumor agent in the treatment of various cancers .

Action Environment

The action of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s stability, efficacy, and action could be affected by changes in these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- typically involves the reaction of 1H-1,2,4-triazole-3,5-diamine with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is unique due to its dimethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHAUNGTBVFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308673
Record name 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-33-9
Record name N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51108-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC207095
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095
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Record name 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine
Source FDA Global Substance Registration System (GSRS)
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